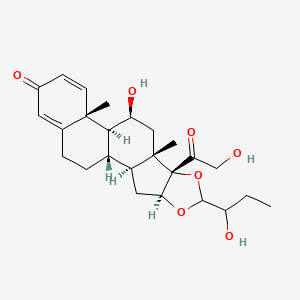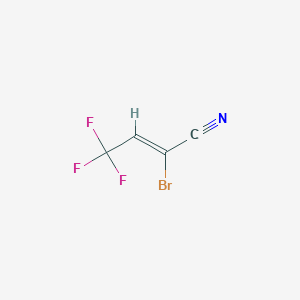
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one
概要
説明
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one is an organic compound that features a pyridine ring substituted with a dimethylamino group and an ethenyl ethyl ketone moiety
準備方法
The synthesis of 1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and dimethylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials.
Formation of Intermediate: The deprotonated pyridine reacts with dimethylamine to form an intermediate compound.
Addition of Ethenyl Ethyl Ketone: The intermediate is then reacted with ethenyl ethyl ketone under specific conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
化学反応の分析
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one can be compared with other similar compounds, such as:
1-(4-Pyridinyl)-1-butanone: This compound features a similar pyridine ring but lacks the dimethylamino and ethenyl ethyl ketone groups.
4-Dimethylaminopyridine (DMAP): DMAP is a widely used catalyst in organic synthesis, featuring a dimethylamino group on the pyridine ring but lacking the ethenyl ethyl ketone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
78504-62-8 |
|---|---|
分子式 |
C₁₂H₁₆N₂O |
分子量 |
204.27 |
IUPAC名 |
1-(dimethylamino)-2-pyridin-4-ylpent-1-en-3-one |
InChI |
InChI=1S/C12H16N2O/c1-4-12(15)11(9-14(2)3)10-5-7-13-8-6-10/h5-9H,4H2,1-3H3 |
SMILES |
CCC(=O)C(=CN(C)C)C1=CC=NC=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details

















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







